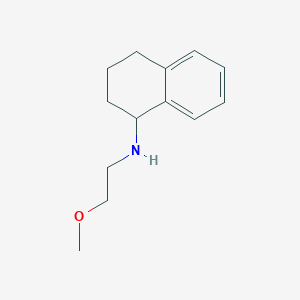

N-(2-methoxyethyl)-1,2,3,4-tetrahydronaphthalen-1-amine

Description

N-(2-Methoxyethyl)-1,2,3,4-tetrahydronaphthalen-1-amine is a tetrahydronaphthalene derivative featuring a methoxyethyl substituent on the amine group. The methoxyethyl group likely enhances solubility compared to purely hydrophobic substituents, though its pharmacological profile remains underexplored.

Properties

Molecular Formula |

C13H19NO |

|---|---|

Molecular Weight |

205.30 g/mol |

IUPAC Name |

N-(2-methoxyethyl)-1,2,3,4-tetrahydronaphthalen-1-amine |

InChI |

InChI=1S/C13H19NO/c1-15-10-9-14-13-8-4-6-11-5-2-3-7-12(11)13/h2-3,5,7,13-14H,4,6,8-10H2,1H3 |

InChI Key |

WTYQEXQUYIQNBQ-UHFFFAOYSA-N |

Canonical SMILES |

COCCNC1CCCC2=CC=CC=C12 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the reaction of 1,2,3,4-tetrahydronaphthalene with 2-methoxyethylamine under specific conditions. One common method includes:

Starting Materials: 1,2,3,4-tetrahydronaphthalene and 2-methoxyethylamine.

Reaction Conditions: The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and under hydrogenation conditions.

Procedure: The mixture is heated under reflux with continuous stirring, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of automated systems for monitoring and controlling reaction parameters is common to maintain product quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding naphthalene derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.

Substitution: The methoxyethyl group can undergo nucleophilic substitution reactions with reagents such as alkyl halides to form substituted amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products

Oxidation: Naphthalene derivatives with various functional groups.

Reduction: Amine derivatives with reduced functional groups.

Substitution: Substituted amines with different alkyl groups.

Scientific Research Applications

N-(2-methoxyethyl)-1,2,3,4-tetrahydronaphthalen-1-amine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with molecular targets such as enzymes and receptors. The methoxyethylamine side chain can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The tetrahydronaphthalene core provides structural stability and facilitates binding to hydrophobic pockets in proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of N-(2-methoxyethyl)-1,2,3,4-tetrahydronaphthalen-1-amine, highlighting substituents, synthesis yields, physical properties, and biological activities where available.

Key Structural and Functional Insights

- Substituent Effects: Hydrophobic Groups (e.g., cyclohexyl, biphenyl): Increase lipophilicity and receptor binding affinity but may reduce solubility. Compound 5l (cyclohexyl) shows high serotonin receptor affinity . For example, pyridin-4-ylmethyl analogs are explored for CNS targets . Aromatic/Electron-Withdrawing Groups (e.g., nitrobenzyl): Modify electronic properties and stability, as seen in intermediates like N-(2-nitrobenzyl)-derivatives .

Biological Activity Trends :

- Piperazine-linked derivatives (e.g., compound 43 ) exhibit potent 5-HT7 receptor agonism (Ki < 1 nM) due to extended hydrogen-bonding interactions .

- N,N-Dimethyl analogs (e.g., 5l , 5n ) show moderate-to-high receptor binding, suggesting the dimethylamine moiety optimizes steric and electronic interactions .

Biological Activity

N-(2-methoxyethyl)-1,2,3,4-tetrahydronaphthalen-1-amine is an organic compound belonging to the class of amines. Its structure includes a methoxyethyl substituent attached to a tetrahydronaphthalene backbone. This compound has garnered attention in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C13H19NO

- Molecular Weight : 205.30 g/mol

- CAS Number : 1019500-10-7

This compound interacts with specific molecular targets within cells. It is hypothesized that the compound may bind to neurotransmitter receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved are still under investigation but may include:

- Dopaminergic Activity : Similar compounds have shown potential as dopamine D2/D3 receptor agonists, which could be relevant for treating neurodegenerative diseases like Parkinson's disease .

- Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant activity, potentially protecting cells from oxidative stress .

1. Neuropharmacological Effects

Research indicates that derivatives of tetrahydronaphthalene compounds can influence locomotor activity in animal models. For instance, studies on related compounds have demonstrated their effectiveness in reversing locomotor deficits in reserpinized rats and producing rotational behavior in 6-OHDA lesioned rats . Such findings suggest that this compound may have similar neuropharmacological properties.

2. Antioxidant Activity

The compound's potential antioxidant properties have been explored through various assays. For example, the deoxyribose assay has been utilized to evaluate the ability of related compounds to scavenge free radicals and protect against oxidative damage . While specific data on this compound is limited, its structural similarity to known antioxidants suggests it may exhibit comparable effects.

Case Studies and Research Findings

Comparative Analysis with Similar Compounds

This compound can be compared with other tetrahydronaphthalene derivatives:

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Potential D2/D3 receptor agonist |

| N-(2-ethoxyethyl)-1,2,3,4-tetrahydronaphthalen-1-amine | Structure | Varies based on ethoxy substitution |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.